Lipase‑Catalysed Copolymer MW: Diethyl Dodecanedioate vs. 1,12‑Dodecanedioic Acid – Direct Head‑to‑Head Comparison
In a direct head‑to‑head study, Fehling et al. (2010) used immobilized Candida antarctica lipase B (Novozym 435) to copolymerise 1‑thioglycerol with either diethyl 1,12‑dodecanedioate (transesterification route) or 1,12‑dodecanedioic acid (esterification route) under identical vacuum conditions (360‑480 h, no drying agent). The diethyl ester yielded a poly(diethyl 1,12‑dodecanedioate‑co‑1‑thioglycerol) with a weight‑average molecular weight (Mw) of ~7,100 Da, whereas the free acid route produced a polymer with Mw ~170,000 Da [1]. This dramatic 24‑fold difference in Mw demonstrates that the diethyl ester selectively delivers low‑molecular‑weight, potentially telechelic polyesters, while the acid route is suited for high‑MW products.
| Evidence Dimension | Weight‑average molecular weight (Mw) of thiol‑functionalized copolyester |
|---|---|
| Target Compound Data | ~7,100 Da |
| Comparator Or Baseline | 1,12‑Dodecanedioic acid (free diacid); Mw ~170,000 Da |
| Quantified Difference | ~24‑fold lower Mw for the diethyl ester route |
| Conditions | Lipase‑catalysed (Novozym 435), 360‑480 h, vacuum, no solvent/drying agent |
Why This Matters
For researchers aiming to prepare low‑molecular‑weight, functionalizable polyester prepolymers (e.g., thiol‑terminated telechelics), the diethyl ester provides a targeted Mw range that the free acid cannot achieve without post‑polymerisation degradation.
- [1] Fehling E, Bergander K, Klein E, Weber N, Vosmann K. Thiol-functionalized copolymeric polyesters by lipase-catalyzed esterification and transesterification of 1,12-dodecanedioic acid and its diethyl ester, respectively, with 1-thioglycerol. Biotechnol Lett. 2010;32(10):1463-71. doi:10.1007/s10529-010-0311-z. View Source
